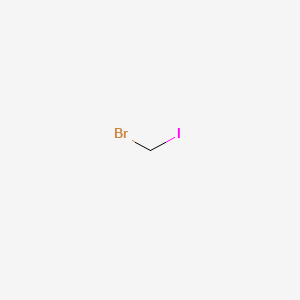

Bromoiodomethane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

bromo(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2BrI/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDWMIUPYRKEFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204233 | |

| Record name | Methane, bromoiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557-68-6 | |

| Record name | Bromoiodomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, bromoiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, bromoiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoiodomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Bromoiodomethane from Dichloromethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bromoiodomethane from the readily available starting material, dichloromethane. The primary synthetic route detailed is a two-step process involving the initial conversion of dichloromethane to an intermediate, followed by a halide exchange reaction to yield the final product. This document offers detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows to assist researchers in the practical application of this synthesis.

Introduction

This compound (CH₂BrI) is a valuable dihalomethane reagent in organic synthesis, finding applications in the formation of cyclopropanes and the introduction of the bromoiodomethyl group into various molecular scaffolds. Its synthesis from dichloromethane presents an economical and practical route for laboratory and potential pilot-scale production. The most viable pathway involves a two-step sequence: the bromination of dichloromethane to yield dibromomethane, followed by a Finkelstein-type halide exchange reaction to introduce the iodine atom.

Synthetic Pathway Overview

The overall synthetic strategy is a two-step process:

-

Bromination of Dichloromethane: Dichloromethane is converted to dibromomethane. This is typically achieved through a Lewis acid-catalyzed reaction with hydrogen bromide.

-

Finkelstein Halide Exchange: The resulting dibromomethane undergoes a nucleophilic substitution with an iodide salt to produce this compound.

Below is a graphical representation of the overall synthetic pathway.

Caption: Overall synthetic pathway for the conversion of dichloromethane to this compound.

Experimental Protocols

Step 1: Synthesis of Dibromomethane from Dichloromethane

This procedure is adapted from established industrial methods for the bromination of dichloromethane.

Reaction: CH₂Cl₂ + 2HBr --(AlCl₃)--> CH₂Br₂ + 2HCl

Materials:

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Aluminum Trichloride (AlCl₃)

-

Hydrogen Bromide (HBr) gas

-

Sodium Hydroxide (NaOH) solution (for neutralization)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)

-

Round-bottom flask

-

Gas inlet tube

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, add dichloromethane and a catalytic amount of anhydrous aluminum trichloride.

-

Reaction Execution: Heat the mixture gently while bubbling dry hydrogen bromide gas through the solution. The reaction temperature should be maintained to ensure a steady reflux. The reaction progress can be monitored by gas chromatography (GC) to observe the consumption of dichloromethane and the formation of dibromomethane.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully wash the reaction mixture with water and then with a dilute solution of sodium hydroxide to neutralize any remaining acid. Separate the organic layer.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride. Filter the drying agent and purify the crude dibromomethane by fractional distillation.

Step 2: Synthesis of this compound from Dibromomethane (Finkelstein Reaction)

This protocol is based on the well-established Finkelstein halide exchange reaction.

Reaction: CH₂Br₂ + NaI --(DMF)--> CH₂BrI + NaBr

Materials:

-

Dibromomethane (CH₂Br₂)

-

Sodium Iodide (NaI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (for extraction)

-

Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium iodide in anhydrous N,N-dimethylformamide.

-

Reaction Execution: Add dibromomethane to the solution and heat the mixture to a gentle reflux. The reaction is driven by the precipitation of sodium bromide, which is less soluble in DMF than sodium iodide. Monitor the reaction progress by GC or Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture and pour it into water. Extract the aqueous layer with dichloromethane. Combine the organic extracts and wash them with a dilute solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude this compound can be further purified by vacuum distillation.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound from dichloromethane.

Table 1: Synthesis of Dibromomethane from Dichloromethane

| Parameter | Value | Reference |

| Starting Material | Dichloromethane | Generic Industrial Method |

| Reagents | HBr, AlCl₃ | Generic Industrial Method |

| Reaction Time | Not Specified | Generic Industrial Method |

| Temperature | Reflux | Generic Industrial Method |

| Yield | >80% (typical) | Generic Industrial Method |

| Purity | High after distillation | Generic Industrial Method |

Table 2: Synthesis of this compound from Dibromomethane

| Parameter | Value | Reference |

| Starting Material | Dibromomethane | Miyano et al. |

| Reagents | NaI, DMF | Miyano et al. |

| Reaction Time | 5 hours | Miyano et al. |

| Temperature | Gentle Reflux | Miyano et al. |

| Yield | 34% (based on NaI) | Miyano et al. |

| Boiling Point | 138-139 °C | Miyano et al. |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow and the underlying chemical transformation.

Caption: Detailed experimental workflow for the two-step synthesis of this compound.

Caption: Simplified representation of the Finkelstein reaction mechanism.

Safety Considerations

-

Dichloromethane: is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrogen Bromide: is a corrosive and toxic gas. All manipulations should be performed in a fume hood.

-

Aluminum Trichloride: is a corrosive solid that reacts violently with water. Handle with care and in a dry environment.

-

This compound and Dibromomethane: are dense, volatile, and lachrymatory compounds. Handle in a fume hood and wear appropriate PPE.

This guide provides a framework for the synthesis of this compound from dichloromethane. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis. The reaction conditions, particularly for the bromination step, may require optimization based on the specific laboratory setup and desired scale.

An In-depth Technical Guide to the Physical and Chemical Properties of Bromoiodomethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoiodomethane (CH₂BrI) is a dihalomethane containing both bromine and iodine atoms. This colorless to light yellow liquid is a valuable reagent in organic synthesis and a subject of interest in atmospheric chemistry and photochemistry. Its unique combination of two different halogen atoms imparts specific reactivity and physical characteristics that are of significant interest to researchers in various fields, including organic synthesis, materials science, and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its photochemical behavior.

Physical Properties of this compound

This compound is a dense liquid with limited solubility in water but good solubility in common organic solvents. A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | CH₂BrI | |

| Molecular Weight | 220.84 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Sweetish | [2] |

| Density | 2.93 g/mL at 25 °C | [3][4] |

| Boiling Point | 138-141 °C | [1][3][4] |

| Melting Point | Not available | |

| Refractive Index (n²⁰/D) | 1.6382 | [1][3][4] |

| Solubility | Limited solubility in water; soluble in organic solvents. | [2] |

| Vapor Pressure | 10.9 mmHg at 25 °C (predicted) | |

| XLogP3-AA | 1.7 | [1] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of dihalomethanes, with the carbon-iodine bond being weaker and more reactive than the carbon-bromine bond. It is sensitive to light and can decompose, particularly in the presence of UV radiation. For stability, it is often stored with a copper stabilizer.

Synthesis

A common laboratory-scale synthesis of this compound involves the Finkelstein reaction, where dibromomethane is treated with sodium iodide in a suitable solvent like acetone.

Simmons-Smith Reaction

This compound can be used as a source of the methylene group in cyclopropanation reactions, such as the Simmons-Smith reaction. While diiodomethane is more commonly used, this compound can serve as a precursor to the active carbenoid species. The reaction proceeds via the formation of an organozinc intermediate, which then transfers a methylene group to an alkene in a stereospecific manner.

Photodissociation

The photochemistry of this compound is a significant area of research. Upon absorption of ultraviolet (UV) radiation, the weaker carbon-iodine bond preferentially cleaves, leading to the formation of a bromomethyl radical (•CH₂Br) and an iodine atom (•I). These reactive intermediates can then undergo further reactions, including recombination and isomerization.

Studies have shown that in solution, the initial photofragments can recombine within the solvent cage to form a metastable isomer, iso-bromoiodomethane (CH₂Br-I). This isomer can then rearrange to the more stable this compound or participate in other reactions.

Experimental Protocols

Synthesis of this compound from Dibromomethane

Principle: This method is based on the Finkelstein reaction, where a halide exchange reaction occurs. The bromide in dibromomethane is replaced by iodide from sodium iodide.

Materials:

-

Dibromomethane (CH₂Br₂)

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a round-bottom flask, dissolve sodium iodide in anhydrous acetone.

-

Add dibromomethane to the solution.

-

Heat the mixture to reflux with stirring for several hours. The reaction progress can be monitored by gas chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the precipitated sodium bromide by filtration.

-

The acetone is removed from the filtrate by distillation.

-

The remaining liquid is washed with water in a separatory funnel to remove any remaining sodium iodide.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

The crude this compound is purified by fractional distillation under reduced pressure.

Photodissociation of this compound using Pump-Probe Spectroscopy

Principle: This experimental setup uses an ultrafast laser system to initiate a photochemical reaction with a "pump" pulse and monitor the subsequent dynamics with a time-delayed "probe" pulse.

Apparatus:

-

Femtosecond laser system (e.g., Ti:sapphire laser)

-

Optical parametric amplifier (OPA) to generate the pump and probe wavelengths

-

Delay stage for controlling the time delay between pump and probe pulses

-

Sample cell or flow-through system for the this compound solution

-

Spectrometer or detector to measure the change in absorption of the probe pulse

Procedure:

-

A solution of this compound in a suitable solvent (e.g., acetonitrile, cyclohexane) is prepared.

-

The femtosecond laser system is used to generate a high-intensity "pump" pulse at a wavelength that is strongly absorbed by this compound (typically in the UV region, e.g., 266 nm), initiating the C-I bond cleavage.

-

A weaker "probe" pulse, at a different wavelength, is generated and passed through the sample. The probe wavelength is chosen to be sensitive to the absorption of the transient species (e.g., radicals, isomers).

-

The time delay between the pump and probe pulses is systematically varied using a mechanical delay stage.

-

At each time delay, the change in the absorbance of the probe pulse is measured.

-

By plotting the change in absorbance as a function of the time delay, the kinetics of the formation and decay of the transient species can be determined.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the two equivalent protons of the methylene group. Due to the electronegativity of the attached halogens, this singlet will be downfield from tetramethylsilane (TMS). The chemical shift is anticipated to be in the range of 4-5 ppm.

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit a single peak for the methylene carbon. The chemical shift will be influenced by the attached bromine and iodine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic vibrational frequencies for the C-H and C-X (X=Br, I) bonds.

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | C-H stretching |

| ~1400 | CH₂ scissoring |

| ~1200 | CH₂ wagging |

| ~600-700 | C-Br stretching |

| ~500-600 | C-I stretching |

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 220 (for ⁷⁹Br) and 222 (for ⁸¹Br) with approximately equal intensity, characteristic of a compound containing one bromine atom. The presence of iodine will be indicated by a peak at m/z = 127.

Expected Fragmentation Pattern:

-

[CH₂BrI]⁺ : Molecular ion peaks at m/z 220 and 222.

-

[CH₂Br]⁺ : Fragment resulting from the loss of an iodine atom (m/z 93 and 95).

-

[CH₂I]⁺ : Fragment resulting from the loss of a bromine atom (m/z 141).

-

[I]⁺ : Iodine cation at m/z 127.

-

[Br]⁺ : Bromine cations at m/z 79 and 81.

Visualizations

Caption: Photodissociation and isomerization pathway of this compound.

Caption: Simplified mechanism of the Simmons-Smith cyclopropanation reaction.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. research.chalmers.se [research.chalmers.se]

- 3. Photodissociation dynamics of this compound from the first and second absorption bands. A combined velocity map and slice imaging study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Bromoiodomethane CAS number and safety data sheet

An In-depth Technical Guide to Bromoiodomethane: CAS Number, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on this compound (CH₂BrI), a versatile but hazardous reagent used in various organic synthesis applications. Key data, safety protocols, and experimental workflows are detailed to ensure safe and effective handling in a laboratory setting.

Chemical Identification and Properties

This compound, also known as bromo(iodo)methane, is a dihalomethane liquid at room temperature.[1] Its unique reactivity makes it a valuable reagent, particularly in cyclopropanation reactions.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | CH₂BrI | [1][2][3][4] |

| Molecular Weight | 220.84 g/mol | [1][4][5] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Density | 2.93 g/mL at 25 °C | [2][5] |

| Boiling Point | 138-141 °C | [2][4][5] |

| Melting Point | 1 °C | [2] |

| Refractive Index | n20/D 1.6382 | [2][4][5] |

| Solubility | Limited solubility in water; soluble in organic solvents. | |

| Synonyms | Bromo(iodo)methane, Bromomethyl iodide, Iodobromomethane | [2] |

Safety Data Sheet (SDS) Summary

This compound is a corrosive and irritating substance that requires strict safety measures.[4] The following sections summarize its key hazards and handling protocols as derived from safety data sheets.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

Table 2: GHS Hazard and Precautionary Statements

| GHS Classification | Code | Description | Source(s) |

| Hazard Class | Skin Irrit. 2 | Causes skin irritation | [5][6] |

| Eye Dam. 1 | Causes serious eye damage | [5][6] | |

| STOT SE 3 | May cause respiratory irritation | [5][6] | |

| Hazard Statement | H315 | Causes skin irritation | [2][5][6] |

| H318 | Causes serious eye damage | [2][5][6] | |

| H335 | May cause respiratory irritation | [2][5][6] | |

| Precautionary Statement | P261 | Avoid breathing vapors/mist/gas. | [2][6][7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][5][6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][6] |

Safe Handling and Storage

Proper engineering controls and personal protective equipment (PPE) are mandatory when working with this compound.

-

Engineering Controls : Always handle in a well-ventilated area, preferably inside a certified chemical fume hood.[7]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Tightly fitting safety goggles and a face shield.[7][8]

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile).[8]

-

Body Protection : Lab coat and, for larger quantities, a chemical-resistant apron.[8]

-

Respiratory Protection : A NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge if fume hood use is not possible or insufficient.[8][9]

-

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place away from light.[7][10] Store locked up.[4] Some commercial preparations contain copper chips as a stabilizer.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [webbook.nist.gov]

- 4. This compound | CAS#: 557-68-6 | Iofina [iofina.com]

- 5. This compound 97 557-68-6 [sigmaaldrich.com]

- 6. This compound | CH2BrI | CID 68407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 10. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]

Crystal structure of bromoiodomethane

An in-depth analysis of the crystal structure of bromoiodomethane (CH₂BrI) reveals key insights into its solid-state packing and intermolecular interactions. This technical guide provides a comprehensive overview of its crystallographic data, the experimental protocols for its determination, and a visualization of the experimental workflow. This information is of significant value to researchers in crystallography, materials science, and computational chemistry.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key quantitative data from this analysis are summarized in the table below, providing a clear reference for the compound's solid-state geometry and packing.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 8.938(3) |

| b (Å) | 5.891(2) |

| c (Å) | 13.123(5) |

| α (°) | 90 |

| β (°) | 108.91(3) |

| γ (°) | 90 |

| Volume (ų) | 653.9(4) |

| Z (Molecules/Unit Cell) | 8 |

| Temperature (K) | 150(2) |

| Radiation Wavelength (Å) | 0.71073 (Mo Kα) |

| Final R-factor (R₁) | 0.0461 |

| Selected Bond Lengths (Å) | |

| C-Br | 1.933 - 1.944 |

| C-I | 2.143 - 2.152 |

| Selected Bond Angles (°) | |

| Br-C-I | 112.5 - 113.1 |

Experimental Protocols

The determination of the crystal structure of this compound involves a precise and detailed experimental workflow, from sample preparation to data analysis.

Synthesis and Crystallization

-

Compound Procurement : this compound (stabilized with copper) was obtained from commercial sources and used without further purification.

-

Single Crystal Growth : Single crystals suitable for X-ray diffraction were grown in situ on the diffractometer. The liquid sample was sealed in a glass capillary and mounted on a goniometer head. Crystallization was induced by controlled cooling of the sample using a cryostream cooling device. A suitable single crystal was selected for data collection after a process of melting and recrystallizing the sample multiple times to obtain optimal diffraction quality.

X-ray Data Collection and Structure Refinement

-

Diffractometer : Data were collected on a Bruker-Nonius Kappa APEX II CCD area-detector diffractometer.

-

Radiation Source : Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) was used.

-

Data Collection : The crystal was maintained at a constant temperature of 150(2) K during data collection. A series of ω and φ scans were performed to collect a complete dataset.

-

Structure Solution : The structure was solved by direct methods using the SHELXS-97 software package.

-

Structure Refinement : The structure was refined by full-matrix least-squares on F² using SHELXL-97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the crystal structure of this compound.

Spectroscopic data of bromoiodomethane (NMR, IR, Mass Spec)

An In-depth Guide to the Spectroscopic Analysis of Bromoiodomethane

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CH₂BrI), tailored for researchers, scientists, and professionals in drug development. It covers nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details the experimental protocols for acquiring this data, and presents a logical workflow for spectroscopic analysis.

Molecular and Spectroscopic Overview

This compound (CAS No: 557-68-6) is a dihalomethane with the chemical formula CH₂BrI.[1] Its characterization relies heavily on spectroscopic techniques that elucidate its structural features. The molecular weight of the compound is approximately 220.84 g/mol , with a monoisotopic mass of 219.83846 Da.[2][3] Spectroscopic analysis is crucial for confirming the identity and purity of this compound in various applications, including organic synthesis and pharmaceutical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide straightforward spectra due to the molecule's simplicity.

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show a single signal, as the two protons are chemically equivalent. The electronegativity of the attached halogens deshields the protons, shifting the signal downfield.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.55 | Singlet | 2H | CH₂ |

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will display a single peak corresponding to the one carbon atom in the molecule. The chemical shift is significantly influenced by the two attached halogen atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~ -15.2 | CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum for this compound was obtained from a solution in carbon tetrachloride (CCl₄) and carbon disulfide (CS₂).[4]

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3040 | Medium | C-H Asymmetric Stretch |

| ~1390 | Strong | CH₂ Scissoring |

| ~1180 | Strong | CH₂ Wagging |

| ~850 | Medium | CH₂ Rocking |

| ~590 | Strong | C-Br Stretch |

| ~490 | Strong | C-I Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and formula. The mass spectrum of this compound is characterized by a distinct isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[5][6] Iodine is monoisotopic (¹²⁷I).

| m/z | Relative Intensity (%) | Assignment / Fragment |

| 222 | ~98 | [CH₂⁸¹BrI]⁺ (Molecular Ion, M+2) |

| 220 | 100 | [CH₂⁷⁹BrI]⁺ (Molecular Ion, M) |

| 141 | ~50 | [CH₂⁸¹Br]⁺ |

| 139 | ~50 | [CH₂⁷⁹Br]⁺ |

| 127 | High | [I]⁺ |

| 93 | Moderate | [CH₂I]⁺ |

| 81 | Moderate | [⁸¹Br]⁺ |

| 79 | Moderate | [⁷⁹Br]⁺ |

Detailed Experimental Protocols

The following sections describe standardized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation :

-

Accurately weigh 5-20 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[7] CDCl₃ is a common choice for nonpolar organic compounds.[7][8]

-

Filter the solution through a pipette with a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[9]

-

The final sample depth in the tube should be approximately 4-5 cm.[7]

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Locking : The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.[7]

-

Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils, either automatically or manually, to achieve sharp, symmetrical peaks.[7]

-

Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).

-

For ¹³C NMR, spectra are typically acquired with broadband proton decoupling to simplify the spectrum by collapsing all C-H coupling, resulting in singlets for each unique carbon.[10]

-

Set appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate the experiment.

-

Infrared (IR) Spectroscopy

For a non-volatile liquid sample, the thin-film method is efficient:

-

Sample Preparation :

-

Ensure the infrared spectrometer's salt plates (typically NaCl or KBr) are clean and dry. Handle them with gloves to avoid moisture contamination.[11]

-

Place a single drop of liquid this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top and give a slight turn to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.[12]

-

-

Data Acquisition :

-

Mount the "sandwiched" plates in the sample holder of the IR spectrometer.

-

Collect a background spectrum of the empty sample compartment first. This spectrum is automatically subtracted from the sample spectrum to remove atmospheric CO₂ and H₂O signals.[12]

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.[12]

-

The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹.[13]

-

Mass Spectrometry (MS)

Electron Impact (EI) is a common ionization method for volatile organic compounds:

-

Sample Introduction :

-

The liquid sample is introduced into the mass spectrometer, where it is vaporized in a high-vacuum environment.[14]

-

-

Ionization :

-

Analysis and Detection :

-

The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[14]

-

A detector records the abundance of ions at each m/z value, generating the mass spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Logical workflow for compound characterization using spectroscopic techniques.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CH2BrI | CID 68407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#: 557-68-6 | Iofina [iofina.com]

- 4. This compound [webbook.nist.gov]

- 5. google.com [google.com]

- 6. youtube.com [youtube.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. webassign.net [webassign.net]

- 12. benchchem.com [benchchem.com]

- 13. ehealth.kcl.ac.uk [ehealth.kcl.ac.uk]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Bromoiodomethane: A Comprehensive Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoiodomethane (CH₂BrI) is a dihalogenated methane derivative that has garnered interest in various fields of chemical synthesis. As a versatile reagent, it serves as a source for the halomethylidene carbene (:CHBr) or the bromoiodomethyl radical (•CHBrI), making it a valuable tool in the construction of complex molecular architectures. This technical guide provides a detailed account of the discovery and an early, well-documented synthesis of this compound, complete with experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Discovery and Early Synthesis

However, a convenient and thoroughly documented synthesis was later reported in 1971 by S. Miyano, M. Hida, and H. Hashimoto. This method, which proceeds via a Finkelstein-type halogen exchange reaction, provides a reliable and reproducible route to this compound and is detailed in the experimental protocol below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the publication by Miyano et al. (1971) and describes the synthesis of this compound from dibromomethane and sodium iodide in dimethylformamide (DMF).

Materials:

-

Dibromomethane (CH₂Br₂)

-

Sodium Iodide (NaI)

-

Dimethylformamide (DMF)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Calcium Chloride (CaCl₂), anhydrous

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Distillation apparatus

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dibromomethane (0.472 mol) and sodium iodide (0.100 mol).

-

Solvent Addition: To the stirred mixture, add dimethylformamide (30 mL).

-

Reaction Conditions: Heat the reaction mixture to maintain a gentle reflux for 5 hours.

-

Workup - Quenching and Extraction: After the reaction is complete, cool the flask in an ice bath. Add 30 mL of water to the chilled reaction mixture. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer several times with dichloromethane. Combine all organic layers.

-

Drying: Dry the combined organic layers over anhydrous calcium chloride.

-

Purification: Remove the drying agent by filtration. The crude this compound can be purified by distillation.

Results:

The reaction yields this compound with a reported boiling point of 138-139 °C. The yield based on sodium iodide is approximately 34%. It is important to note that the product may be contaminated with a small amount of diiodomethane.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | CH₂BrI | [1][2] |

| Molecular Weight | 220.835 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Density | 2.93 g/mL at 25 °C | [1] |

| Boiling Point | 138-141 °C | [1] |

| Melting Point | 1 °C | [1] |

| Refractive Index (n²⁰/D) | 1.6382 | [1] |

| CAS Number | 557-68-6 | [1] |

Synthetic Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound as described in the protocol.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Bromoiodomethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoiodomethane (CH₂BrI), a dihalomethane, serves as a versatile reagent in various chemical syntheses, including pharmaceuticals and agrochemicals. A thorough understanding of its thermal stability and decomposition pathways is critical for its safe handling, storage, and application in synthetic processes, particularly those conducted at elevated temperatures. This technical guide provides a comprehensive overview of the thermal properties of this compound, focusing on its decomposition mechanisms and products. Due to a notable absence of direct experimental studies on its thermal-only decomposition, this guide draws upon extensive data from photodissociation studies and the established principles of chemical kinetics and bond energies to infer its thermal behavior.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different environments and for designing experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | CH₂BrI | [1][2][3][4] |

| Molecular Weight | 220.84 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [1][2][4] |

| Density | 2.93 g/mL at 25 °C | [3][4] |

| Boiling Point | 138-141 °C | [1][2][3][4] |

| Refractive Index (n20/D) | 1.6382 | [1][3][4] |

| Standard Enthalpy of Formation (ΔfH°gas) | 39.23 kJ/mol | [5] |

| CAS Number | 557-68-6 | [1][2][3][4] |

Thermal Stability and Bond Dissociation Energy

Table 2: Relevant Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-I | ~240 |

| C-Br | ~276 |

| C-H | ~413 |

As indicated in Table 2, the Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Bromine (C-Br) and Carbon-Hydrogen (C-H) bonds within the this compound molecule. This suggests that the thermal decomposition of this compound will preferentially initiate through the homolytic cleavage of the C-I bond.

Proposed Thermal Decomposition Pathway

Based on the bond dissociation energies and knowledge of halogenated hydrocarbon pyrolysis, a radical chain mechanism is the most probable pathway for the thermal decomposition of this compound.

Caption: Proposed radical chain mechanism for the thermal decomposition of this compound.

Initiation: The process begins with the homolytic cleavage of the weakest bond, the C-I bond, to form a bromomethyl radical (•CH₂Br) and an iodine radical (I•).

Propagation: The highly reactive radicals formed during initiation can then react with other this compound molecules, propagating the chain reaction. This can lead to the formation of various halogenated methanes and elemental halogens.

Termination: The chain reaction is terminated when two radicals combine.

Insights from Photodissociation Studies

While distinct from thermal decomposition, photodissociation studies provide valuable insights into the bond-breaking behavior of this compound upon energy input. Studies have shown that excitation in the A-band (around 266 nm) selectively cleaves the C-I bond, while excitation at higher energies in the B-band (around 210 nm) can lead to the cleavage of the stronger C-Br bond. This selective bond breaking dependent on energy input reinforces the hypothesis that thermal decomposition, which typically proceeds via the lowest energy pathway, will be initiated by the scission of the C-I bond.

Expected Decomposition Products

Based on the proposed radical chain mechanism, the thermal decomposition of this compound is expected to yield a complex mixture of products. The primary products are likely to be:

-

Dibromomethane (CH₂Br₂)

-

Diiodomethane (CH₂I₂)

-

Bromomethane (CH₃Br)

-

Iodomethane (CH₃I)

-

Methane (CH₄)

-

Ethane (C₂H₆)

-

Elemental Iodine (I₂)

-

Elemental Bromine (Br₂)

The relative yields of these products would be dependent on the specific reaction conditions, such as temperature, pressure, and the presence of any catalysts or inhibitors.

Suggested Experimental Protocols for Studying Thermal Decomposition

To obtain precise data on the thermal stability and decomposition of this compound, the following experimental approaches are recommended:

Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR)

This technique would provide the decomposition temperature range and allow for the identification of evolved gaseous products.

Caption: Workflow for TGA-MS/FTIR analysis of this compound decomposition.

Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This method would allow for the separation and identification of the various decomposition products, providing a detailed product profile.

Caption: Experimental workflow for Py-GC-MS analysis of this compound.

Conclusion

While direct experimental data on the thermal decomposition of this compound is lacking, a strong theoretical framework based on bond dissociation energies and photodissociation studies suggests that the C-I bond is the point of initial molecular instability. The decomposition is predicted to proceed via a radical chain mechanism, leading to a complex mixture of halogenated and non-halogenated organic compounds, as well as elemental halogens. For applications requiring the use of this compound at elevated temperatures, it is imperative that its thermal stability is experimentally determined to ensure safe and efficient process control. The experimental protocols outlined in this guide provide a clear path for future research in this area.

References

Solubility of Bromoiodomethane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoiodomethane (CH₂BrI), a dihalomethane, is a valuable reagent in organic synthesis. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction design, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, summarizing available qualitative data, presenting a general experimental protocol for quantitative solubility determination, and outlining a logical workflow for solubility assessment. Due to a notable scarcity of specific quantitative solubility data in publicly available literature, this guide emphasizes general solubility principles and provides a framework for empirical determination.

Introduction to this compound and its Solubility

This compound is a dense, colorless to pale yellow liquid.[1] As a haloalkane, its solubility is governed by the principle of "like dissolves like."[2] The molecule possesses a degree of polarity due to the electronegativity difference between the halogen atoms (bromine and iodine) and the carbon atom. However, it is unable to act as a hydrogen bond donor, and its capacity as a hydrogen bond acceptor is weak. Consequently, this compound exhibits limited solubility in highly polar, protic solvents like water, but is generally soluble in a wide range of non-polar and moderately polar organic solvents.[3][4][5] The energy required to disrupt the strong intermolecular forces (hydrogen bonding) in polar solvents like water is not sufficiently compensated by the weaker dipole-dipole and van der Waals interactions with this compound molecules.[3][4] In contrast, when mixed with organic solvents of similar polarity, the energy required to break the existing intermolecular forces is comparable to the energy released upon forming new solute-solvent interactions, leading to good solubility.[4]

Qualitative and Predicted Solubility Data

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Miscible | This compound is expected to be soluble in lower alcohols due to dipole-dipole interactions. Miscibility may be observed with some alcohols. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble to Miscible | As relatively non-polar to moderately polar aprotic solvents, ethers are excellent solvents for haloalkanes.[4] |

| Esters | Ethyl acetate | Soluble | Ethyl acetate is a moderately polar aprotic solvent in which this compound is known to be soluble. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The non-polar nature of aromatic hydrocarbons makes them good solvents for the relatively non-polar this compound. |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Soluble | London dispersion forces are the primary intermolecular interactions, favoring the dissolution of this compound. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble to Miscible | "Like dissolves like" is strongly applicable here; this compound is expected to be highly soluble in other halogenated solvents. |

| Ketones | Acetone | Soluble | Acetone's polarity should allow for good solubility of this compound. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderately Soluble to Soluble | While highly polar, these solvents lack strong hydrogen bonding networks and should dissolve this compound to a reasonable extent. |

Experimental Protocol for Quantitative Solubility Determination

The following is a general methodology for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the preparation of a saturated solution followed by gravimetric analysis.

3.1. Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatically controlled water bath or incubator

-

Glass vials with PTFE-lined screw caps (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.2 µm)

-

Drying oven

-

Vortex mixer

-

Magnetic stirrer and stir bars

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The exact amount will depend on the expected solubility but should be sufficient to ensure a saturated solution with undissolved solute present.

-

Add a known volume or mass of the organic solvent to the vial.

-

Securely cap the vial and place it in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the end of this period is crucial.

-

-

Sample Collection and Analysis:

-

Allow the vial to stand undisturbed in the thermostatically controlled environment for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry volumetric flask to remove any suspended microparticles.

-

Determine the mass of the collected saturated solution.

-

Carefully evaporate the solvent from the volumetric flask under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the majority of the solvent has been removed, place the flask in a drying oven at a temperature below the boiling point of this compound (138-141 °C) until a constant weight is achieved.

-

The final weight of the flask minus its initial tare weight gives the mass of dissolved this compound.

-

3.3. Data Calculation and Presentation

The solubility can be expressed in various units:

-

Grams per 100 mL of solvent: (mass of solute / volume of solvent) x 100

-

Grams per 100 g of solvent: (mass of solute / mass of solvent) x 100

-

Mole fraction (χ): moles of solute / (moles of solute + moles of solvent)

All quantitative data should be presented in a clearly structured table, including the solvent, temperature, and solubility values with their respective units.

Visualization of Experimental Workflow

The logical flow for determining the solubility of this compound in an organic solvent can be visualized as follows:

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

While specific quantitative data on the solubility of this compound in a wide array of organic solvents is limited, its chemical properties as a haloalkane allow for reliable qualitative predictions. It is expected to be soluble in most common non-polar and moderately polar organic solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for their determination. This information is essential for optimizing synthetic procedures, designing effective purification strategies, and developing new formulations in the fields of chemical research and drug development.

References

Quantum Chemical Insights into Bromoiodomethane: A Technical Guide for Researchers

An in-depth analysis of the computational chemistry, photodissociation dynamics, and thermochemistry of bromoiodomethane (CH₂BrI), tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in elucidating the complex molecular properties and reaction dynamics of this compound. By leveraging high-level ab initio methods, researchers have gained significant insights into its electronic structure, potential energy surfaces, and intricate photodissociation pathways, which are crucial for understanding its chemical behavior and potential applications.

Core Computational Data

Quantum chemical calculations provide fundamental data that characterizes the structure and energetics of this compound. These computed values are essential for interpreting experimental results and predicting the molecule's reactivity.

Table 1: Calculated Thermochemical Data for this compound and Related Species

| Species | Method | ΔfH°₂₉₈ (kJ mol⁻¹) | Reference |

| CH₂BrI | QCISD(T)/6-311+G(3df,2p) | 56.8 | [1] |

| CH₂Br | QCISD(T)/6-311+G(3df,2p) | 166.6 | [1] |

| CH₂I | QCISD(T)/6-311+G(3df,2p) | 217.2 | [1] |

| CHBrI | QCISD(T)/6-311+G(3df,2p) | 241.6 | [1] |

Photodissociation Dynamics: A Complex Picture

The photodissociation of this compound has been a subject of extensive research, revealing a complex interplay of electronic states and reaction pathways. Upon absorption of ultraviolet (UV) light, the molecule can undergo cleavage of either the C-I or the C-Br bond.

The UV absorption spectrum of CH₂BrI is characterized by three main bands. The first, the A-band, is centered around 268 nm and is primarily associated with the n(I) → σ(C-I) transition, leading to C-I bond dissociation. The second, the A'-band, is centered at 210 nm and is assigned to the n(Br) → σ(C-Br) transition, resulting in C-Br bond cleavage. A third band, starting around 200 nm, has been attributed to a Rydberg transition on the iodine atom.[2]

Photodissociation Pathways

Quantum chemical calculations have been instrumental in mapping the potential energy curves (PECs) that govern the dissociation process. These calculations reveal the electronic states involved and the likelihood of different dissociation channels.

-

A-band (around 268 nm): Excitation in this band primarily populates the 5A' excited state, leading directly to the formation of I(²P₃/₂) fragments. However, a non-adiabatic crossing between the 5A' and the 4A'/4A'' states also allows for the production of spin-orbit excited I(²P₁/₂) atoms.[3][4] The observation of Br and Br fragments upon A-band excitation is attributed to indirect dissociation pathways involving curve crossings with higher-lying excited states like the 9A'.[3]

-

A'-band (at 210 nm): Photodissociation in this band shows strong photoselectivity, exclusively leading to the formation of Br(²P₃/₂) and Br*(²P₁/₂) fragments. This process is believed to occur through dissociation on the 9A' excited state.[3]

-

At 193 nm: At this higher energy, the dynamics become more complex. Prompt C-X (X=Br, I) bond cleavage competes with fast internal conversion and subsequent stochastic dissociation in lower electronic states.[2][5] For the C-Br bond breakage, excitation to the 13A' state followed by predissociation through other states appears to be the most consistent mechanism. In the case of the C-I channel, fast internal conversion likely precedes dissociation.[5]

Methodologies in Quantum Chemical Calculations

The accurate theoretical description of this compound requires sophisticated computational methods that can properly account for electron correlation and relativistic effects, especially due to the presence of the heavy iodine atom.

Ab Initio Calculations

High-level ab initio methods are crucial for obtaining reliable potential energy surfaces and understanding the complex electronic structure of CH₂BrI.[3][5] These methods, based on first principles, solve the Schrödinger equation without empirical parameters, offering high accuracy at a significant computational cost.[6]

-

Quadratic Configuration Interaction (QCI): The QCISD method, which includes single and double excitations, has been used to determine geometries and vibrational frequencies. For more accurate energies, the QCISD(T) method, which adds a perturbative correction for triple excitations, is often employed.[1]

-

Relativistic Effective Core Potentials (RECPs): To manage the large number of electrons in bromine and iodine and to account for relativistic effects, the core electrons are often represented by RECPs.[1]

-

Basis Sets: The choice of basis set is critical for accurate calculations. For heavy elements like bromine and iodine, large and flexible basis sets, such as the 6-311+G(3df,2p) set, are necessary to describe the valence electrons properly.[1]

Potential Energy Surfaces (PES)

The concept of a potential energy surface is central to understanding chemical reactions.[7] A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For photodissociation studies of CH₂BrI, one-dimensional potential energy curves (PECs) are often calculated along the C-Br and C-I bond coordinates to visualize the dissociation process.[3][5] The construction of accurate, high-dimensional PESs based on ab initio data allows for the simulation of reaction dynamics.[8]

Experimental Protocols: A Theoretical-Experimental Synergy

The computational results are often used to rationalize and provide a deeper understanding of experimental findings.[5] Techniques like velocity map imaging (VMI) and slice imaging are used to measure the translational energy and angular distributions of the photofragments.[3] These experimental observables can then be compared with theoretical predictions from dynamics simulations on calculated potential energy surfaces.

A common experimental setup involves:

-

Introducing a molecular beam of CH₂BrI into a vacuum chamber.

-

Photodissociating the molecules with a pump laser at a specific wavelength (e.g., 266 nm or 210 nm).

-

Ionizing the resulting halogen fragments (Br or I) using a probe laser via Resonance Enhanced Multiphoton Ionization (REMPI).

-

Projecting the ions onto a position-sensitive detector to obtain their velocity distribution, which provides information about the energy and angular distribution of the photofragments.

The synergy between these advanced experimental techniques and high-level quantum chemical calculations is crucial for a complete picture of the photodissociation dynamics of this compound.[3][5] This combined approach allows for the detailed characterization of the excited states and the various competing dissociation channels.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photodissociation dynamics of this compound from the first and second absorption bands. A combined velocity map and slice imaging study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Halogen-atom effect on the ultrafast photodissociation dynamics of the dihalomethanes CH2ICl and CH2BrI - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Making sure you're not a bot! [docs.alliancecan.ca]

- 7. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 8. High-dimensional ab initio potential energy surfaces for reaction dynamics calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Reactivity of Bromoiodomethane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoiodomethane (CH₂BrI) is a dihalomethane of significant interest in organic synthesis due to its unique reactivity profile. Containing two different halogen atoms, it offers selective reaction pathways, primarily governed by the weaker carbon-iodine bond. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including nitrogen, phosphorus, sulfur, and oxygen-based species. The document details the underlying reaction mechanisms, summarizes available quantitative data, provides exemplary experimental protocols, and utilizes visualizations to illustrate key concepts for researchers in chemistry and drug development.

Introduction

This compound is a colorless liquid that serves as a versatile reagent in organic synthesis.[1] Its utility stems from the differential reactivity of the carbon-bromine and carbon-iodine bonds. The C-I bond is weaker and more polarizable than the C-Br bond, making the iodine atom a better leaving group in nucleophilic substitution reactions.[2] Consequently, reactions with nucleophiles predominantly occur via a bimolecular nucleophilic substitution (SN2) mechanism, with the displacement of the iodide ion.[3]

This guide will explore the reactivity of this compound with various classes of nucleophiles, providing insights into reaction kinetics, product formation, and experimental considerations.

General Reaction Mechanism: The SN2 Pathway

The reaction of this compound with nucleophiles typically proceeds through an SN2 mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group.[4] In the case of this compound, the iodide ion is the preferred leaving group due to its lower bond dissociation energy compared to the bromide ion.

The rate of an SN2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile.[5] The general rate law is expressed as:

Rate = k[CH₂BrI][Nucleophile]

Several factors influence the rate of these reactions, including the nature of the nucleophile, the solvent, and the temperature.[5] Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive.[2]

Reactivity with Nitrogen Nucleophiles

Nitrogen-containing compounds, such as amines and azides, are effective nucleophiles for reactions with this compound.

Amines

Primary and secondary amines react with this compound to yield the corresponding N-alkylated products. The reaction proceeds via a standard SN2 mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of this compound.[6]

Quantitative Data:

| Nucleophile | Product | Typical Solvent | Reaction Conditions | Yield (%) |

| Piperidine | 1-(Bromomethyl)piperidine | Acetonitrile | Room Temperature | Moderate to High |

| Sodium Azide | Azidobromomethane | DMF | 60-70 °C | High[6] |

Experimental Protocol: Synthesis of 1-(Bromomethyl)piperidine

-

Materials: this compound (1.0 eq), piperidine (1.1 eq), anhydrous acetonitrile, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of piperidine in anhydrous acetonitrile, add this compound dropwise at room temperature under an inert atmosphere.

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Azide

Sodium azide is an excellent nucleophile for the synthesis of azidobromomethane from this compound.[6] The reaction is typically carried out in a polar aprotic solvent like DMF.[6]

Reactivity with Phosphorus Nucleophiles

Phosphines, particularly triphenylphosphine, are soft nucleophiles that react readily with this compound.

Triphenylphosphine

The reaction of triphenylphosphine with this compound yields (bromomethyl)triphenylphosphonium iodide. This phosphonium salt is a stable crystalline solid and can be isolated in high yield.

Quantitative Data:

| Nucleophile | Product | Solvent | Reaction Conditions | Yield (%) |

| Triphenylphosphine | (Bromomethyl)triphenylphosphonium iodide | Dichloromethane | Room Temperature | >90 |

Experimental Protocol: Synthesis of (Bromomethyl)triphenylphosphonium Iodide

-

Materials: this compound (1.0 eq), triphenylphosphine (1.0 eq), anhydrous dichloromethane.

-

Procedure:

-

Dissolve triphenylphosphine in anhydrous dichloromethane under an inert atmosphere.

-

Add a solution of this compound in anhydrous dichloromethane dropwise to the phosphine solution at room temperature.

-

A white precipitate will form upon addition.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Collect the precipitate by filtration, wash with cold dichloromethane, and dry under vacuum.

-

Reactivity with Sulfur Nucleophiles

Thiolates are excellent nucleophiles and react efficiently with this compound to form thioethers.

Thiolates

The reaction of a sodium or potassium thiolate with this compound proceeds rapidly at room temperature in a polar aprotic solvent.

Quantitative Data:

| Nucleophile | Product | Solvent | Reaction Conditions | Yield (%) |

| Sodium thiophenolate | (Bromomethyl)(phenyl)sulfane | DMF | Room Temperature | High |

Experimental Protocol: Synthesis of (Bromomethyl)(phenyl)sulfane

-

Materials: Thiophenol (1.0 eq), sodium hydride (1.0 eq), this compound (1.0 eq), anhydrous DMF.

-

Procedure:

-

To a suspension of sodium hydride in anhydrous DMF, add thiophenol dropwise at 0 °C under an inert atmosphere.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add this compound dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Reactivity with Oxygen Nucleophiles

Oxygen nucleophiles, such as carboxylates, are generally less reactive than sulfur or nitrogen nucleophiles towards this compound.

Carboxylates

The reaction of a carboxylate salt, such as sodium acetate, with this compound can be used to synthesize the corresponding ester. The reaction often requires heating to proceed at a reasonable rate.[3]

Quantitative Data:

| Nucleophile | Product | Solvent | Reaction Conditions | Yield (%) |

| Sodium Acetate | Bromomethyl acetate | DMF | 140-150 °C | Moderate |

Experimental Protocol: Synthesis of Bromomethyl Acetate

-

Materials: this compound (1.0 eq), sodium acetate (1.2 eq), DMF.

-

Procedure:

-

Combine this compound and sodium acetate in DMF.

-

Heat the reaction mixture to 140-150 °C and stir for 4 hours.[4]

-

Monitor the reaction by GC-MS.

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation.

-

Experimental Workflow and Logical Relationships

The general workflow for conducting and analyzing the reactivity of this compound with nucleophiles involves several key stages.

Conclusion

This compound is a valuable reagent for the introduction of a bromomethyl group onto a variety of nucleophiles. Its reactivity is dominated by the SN2 displacement of the iodide ion. The reaction rates and yields are highly dependent on the nature of the nucleophile and the reaction conditions. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize this compound in their synthetic endeavors. Further investigation into the kinetics of these reactions with a broader range of nucleophiles would be beneficial for a more comprehensive quantitative understanding.

References

Methodological & Application

Bromoiodomethane in Simmons-Smith Cyclopropanation Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Simmons-Smith reaction is a fundamental and widely utilized method in organic synthesis for the stereospecific conversion of alkenes into cyclopropanes.[1][2][3] This reaction typically employs an organozinc carbenoid, generated from a dihaloalkane and a zinc-copper couple or diethylzinc, to deliver a methylene group to a double bond.[1][2] The resulting cyclopropane motif is a crucial structural element in numerous biologically active compounds, including natural products and pharmaceuticals, where it imparts unique conformational rigidity and metabolic stability.[1][4] While diiodomethane is the conventional reagent for this transformation, its high cost can be a significant drawback in large-scale synthesis. This compound has emerged as a viable and more economical alternative, offering similar reactivity profiles for this key transformation.[1] These application notes provide a comprehensive overview, experimental protocols, and mechanistic insights into the use of this compound in Simmons-Smith cyclopropanation reactions.

Reaction Mechanism and Stereochemistry

The Simmons-Smith reaction proceeds through a concerted mechanism, which is the basis for its high degree of stereospecificity.[1][5] The stereochemistry of the starting alkene is preserved in the cyclopropane product; for instance, a cis-alkene will afford a cis-substituted cyclopropane.[1] The key reactive intermediate is a zinc carbenoid, which is thought to react with the alkene via a three-centered "butterfly-type" transition state.[1][3]

When this compound is used, the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond dictates that the initial oxidative insertion of zinc occurs preferentially at the C-I bond.[1] This leads to the formation of a brominated zinc carbenoid intermediate, which then participates in the cyclopropanation of the alkene.

For alkenes containing a hydroxyl group in proximity to the double bond, such as allylic alcohols, the zinc atom of the carbenoid can coordinate with the hydroxyl group. This coordination directs the cyclopropanation to occur on the same face of the molecule as the hydroxyl group, often leading to high diastereoselectivity.[6]

Mandatory Visualizations

Caption: General mechanism of the Simmons-Smith reaction using this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Simmons-Smith Reaction [organic-chemistry.org]

Application Notes and Protocol for the Preparation of (Iodomethyl)zinc Bromide from Bromoiodomethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Iodomethyl)zinc bromide is a valuable organozinc reagent, primarily utilized as a carbenoid in organic synthesis. Its preparation from bromoiodomethane (CH₂BrI) is analogous to the formation of the well-known Simmons-Smith reagent. The reaction involves the oxidative insertion of activated zinc into the carbon-iodine bond of this compound. Due to the higher reactivity of the C-I bond compared to the C-Br bond, the insertion of zinc is highly selective, leading to the formation of the desired (iodomethyl)zinc bromide. This reagent is a key intermediate in cyclopropanation reactions and other transformations involving the transfer of a methylene group. These application notes provide a detailed protocol for the in situ preparation of (iodomethyl)zinc bromide and its subsequent use.

Reaction Principle

The core of this protocol is the activation of zinc metal, typically as a zinc-copper couple, to facilitate the oxidative insertion into the this compound molecule. The resulting organozinc compound is a highly reactive carbenoid species.

Chemical Equation:

BrCH₂I + Zn(Cu) → BrZnCH₂I

Experimental Protocol

This protocol details the necessary steps for the preparation of a zinc-copper couple and the subsequent synthesis of (iodomethyl)zinc bromide.

Materials:

-

Zinc dust (<10 micron, 98+%)

-

Copper(I) chloride (CuCl, 99%) or Copper(II) acetate (Cu(OAc)₂, 98%)

-

This compound (CH₂BrI, 98%)

-

Anhydrous diethyl ether (Et₂O) or Dichloromethane (DCM)

-

Hydrochloric acid (HCl, 1M solution)

-

Deionized water

-

Absolute ethanol

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon line)

-

Schlenk line or glovebox (recommended)

-

Syringes and needles

-

Heat gun

Part 1: Preparation of Activated Zinc (Zinc-Copper Couple)

Objective: To activate the zinc surface to facilitate the oxidative addition reaction.

-

Zinc Washing: In a flask, wash the zinc dust with 1M HCl for 1-2 minutes to remove the passivating zinc oxide layer.

-

Decant the acidic solution and wash the zinc dust sequentially with deionized water, absolute ethanol, and finally anhydrous diethyl ether.

-

Drying: Dry the activated zinc dust under a high vacuum with gentle heating using a heat gun. The dried zinc should be a fine, free-flowing grey powder.

-

Copper Coupling: Place the dried zinc dust in a flame-dried, three-necked flask under an inert atmosphere.

-

Add copper(I) chloride or copper(II) acetate (see table below for stoichiometry).

-

Gently heat the mixture with a heat gun until the copper salt turns white (for CuCl) or grayish. This indicates the formation of the zinc-copper couple.[1]

-

Allow the activated Zn(Cu) couple to cool to room temperature under an inert atmosphere before use.

Part 2: Synthesis of (Iodomethyl)zinc Bromide

Objective: To prepare the (iodomethyl)zinc bromide reagent in situ.

-

Reaction Setup: To the flask containing the freshly prepared zinc-copper couple, add anhydrous diethyl ether or dichloromethane to create a slurry.

-

Reagent Addition: In a separate flame-dried dropping funnel, prepare a solution of this compound in the chosen anhydrous solvent.

-

Initiation: Add a small portion of the this compound solution to the stirred zinc-copper slurry. The reaction can be initiated by gentle warming with a heat gun until a slight exothermic reaction is observed.

-

Reaction: Add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is typically exothermic.[1]

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure the complete formation of the (iodomethyl)zinc bromide reagent.

-

The resulting greyish suspension of (iodomethyl)zinc bromide is now ready for use in subsequent reactions (e.g., cyclopropanation).